2-(2,4-dichlorophenoxy)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide
Description
2-(2,4-Dichlorophenoxy)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy group linked to an acetamide backbone, with a 2,5-dimethylfuran-3-ylmethyl substituent on the nitrogen atom.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3/c1-9-5-11(10(2)21-9)7-18-15(19)8-20-14-4-3-12(16)6-13(14)17/h3-6H,7-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVUCPYEOYRUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,4-dichlorophenoxy)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide is a synthetic compound notable for its unique structural features, including a dichlorophenoxy group and a dimethylfuran moiety. This article explores the biological activity of this compound, particularly its potential applications in pharmacology and agriculture.
Chemical Structure and Properties
The molecular formula of 2-(2,4-dichlorophenoxy)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide is with a molecular weight of approximately 328.19 g/mol. Its structure is characterized by:
- Dichlorophenoxy Group : Imparts herbicidal properties.
- Dimethylfuran Moiety : Potentially contributes to pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C15H15Cl2NO3 |
| Molecular Weight | 328.19 g/mol |
| CAS Number | 1351622-99-5 |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. Molecular docking studies have shown that it effectively binds to cyclooxygenase-2 (COX-2), an enzyme crucial in inflammatory processes. The binding affinity suggests its potential as a lead compound for developing new anti-inflammatory drugs.
Herbicidal Activity
The dichlorophenoxy component suggests that the compound may possess herbicidal properties similar to those of other compounds in the phenoxy herbicide class. Its application in agriculture could provide an effective means of controlling broad-spectrum weeds.
Study on COX-2 Inhibition
In a study focusing on the inhibition of COX-2, 2-(2,4-dichlorophenoxy)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide was evaluated for its binding affinity and inhibitory effects. Results indicated that the compound binds effectively to the active site of COX-2, leading to reduced inflammatory responses in vitro. The study utilized various biochemical assays to confirm these findings.
Herbicide Efficacy Testing
Another study assessed the herbicidal efficacy of the compound against common agricultural weeds. The results demonstrated that it significantly reduced weed biomass compared to untreated controls, indicating its potential utility in agricultural settings.
The biological activity of 2-(2,4-dichlorophenoxy)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide can be attributed to its structural components:
- Dichlorophenoxy Group : Inhibits specific enzymes involved in plant growth regulation.
- Dimethylfuran Moiety : Enhances binding interactions with biological targets, potentially modulating various signaling pathways.
Comparison with Similar Compounds
Research Implications and Gaps
- Biological Screening : The target compound’s auxin-like or caspase-modulating activity remains uncharacterized. Comparative studies with DICA (apoptosis) and compound 533 (plant growth) are warranted.
- Environmental Impact : Unlike alachlor (), the furan group may confer faster degradation, reducing soil persistence.
- Structural Optimization : Modifying the dimethylfuran moiety (e.g., introducing electron-withdrawing groups) could enhance herbicidal potency or pharmacokinetic profiles.
Q & A
Q. What are the established synthetic routes for 2-(2,4-dichlorophenoxy)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide, and what key reaction parameters influence yield?
The synthesis typically involves coupling a 2,4-dichlorophenoxyacetic acid derivative with a (2,5-dimethylfuran-3-yl)methylamine intermediate. A common approach includes:
- Chloroacetylation : Reacting 2,4-dichlorophenoxyacetic acid with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) to form the reactive chloroacetate intermediate.
- Nucleophilic substitution : Coupling the intermediate with the furan-methylamine derivative under inert conditions (e.g., DMF solvent, room temperature) .
Key parameters : - Catalyst selection : Triethylamine or carbodiimide derivatives (e.g., EDC·HCl) improve coupling efficiency .
- Temperature control : Excessive heat may lead to decomposition of the furan moiety.
- Purification : Column chromatography or recrystallization from dichloromethane/hexane mixtures ensures high purity .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., dichlorophenyl protons at δ 6.8–7.2 ppm, furan methyl groups at δ 2.1–2.3 ppm) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., planar acetamide groups and dihedral angles between aromatic rings) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for : 334.03) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound while minimizing side-product formation?
DoE methodologies, such as factorial designs, systematically evaluate variables:
- Factors : Reaction time, temperature, solvent polarity, and catalyst loading.
- Response variables : Yield, purity (HPLC), and side-product ratios.
Example workflow:
Screening design : Use a Plackett-Burman design to identify critical factors (e.g., catalyst loading has the largest effect on yield) .
Response surface methodology (RSM) : Optimize interactions between key variables (e.g., temperature vs. solvent ratio) to maximize yield (Table 1).
Table 1 : Example RSM Results for Yield Optimization
| Temperature (°C) | Solvent (DMF:H₂O) | Catalyst (mol%) | Yield (%) |
|---|---|---|---|
| 25 | 8:2 | 1.5 | 78 |
| 30 | 7:3 | 2.0 | 85 |
| 35 | 9:1 | 1.0 | 65 |
Q. How can computational methods resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in stereochemistry, solvation effects, or assay conditions. Strategies include:
- Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) to identify binding modes influenced by substituent electronic effects (e.g., dichlorophenyl vs. dimethylfuran) .
- QSAR modeling : Correlate substituent parameters (e.g., Hammett σ values) with bioactivity data to predict optimal modifications (e.g., introducing electron-withdrawing groups on the furan ring) .
- Cohort validation : Re-test compounds under standardized assay conditions (e.g., fixed pH, temperature) to isolate structural contributions .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Accelerated stability studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, monitoring degradation via HPLC-MS.
- Key findings : The dichlorophenyl group shows hydrolysis resistance, while the furan ring may oxidize over 72 hours .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C suggests suitability for high-temperature formulations) .
Methodological Guidelines
- Contradiction analysis : When conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., enzyme inhibition + cell viability) and structural analogs (Table 2) .
Table 2 : Bioactivity Comparison of Structural Analogs
| Compound Modification | IC₅₀ (µM) | Notes |
|---|---|---|
| 2-Chlorophenyl substituent | 12.3 | Reduced solubility in aqueous media |
| 2,5-Dimethylfuran substituent | 8.7 | Enhanced metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
